2-[1-Benzylbenzimidazol-2-yl]oxolane -

2-[1-Benzylbenzimidazol-2-yl]oxolane

Catalog Number: EVT-4554810
CAS Number:
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis[1-benzyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-κ2N2,N3]dichloridocobalt(II)

  • Compound Description: This compound is a cobalt(II) complex featuring two 1-benzyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole ligands coordinated to the central cobalt ion. [] The research primarily focuses on the structural characterization of this complex through X-ray crystallography, highlighting its distorted octahedral geometry and various bond angles and lengths. []

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

  • Compound Description: This compound is a novel pyrrole derivative synthesized via the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. [] The study focuses on the synthesis and characterization of this compound using NMR spectroscopy, IR spectroscopy, and elemental analysis. []

1-Benzyl-2-phenyl-1H-benzimidazole

  • Compound Description: This compound serves as a foundational structure for a series of benzimidazole-based salts investigated for their nonlinear optical (NLO) and ferroelectric properties. [] These salts, formed by reacting 1-benzyl-2-phenyl-1H-benzimidazole with inorganic acids, crystallize in a chiral space group and exhibit moderate SHG responses and ferroelectricity. [] Additionally, this compound is studied for its potential as an antihypertensive agent through in silico molecular docking investigations. []

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: This compound, TJ08, demonstrates potent antileukemic activity. [] The research focuses on developing a rapid microwave-assisted synthesis protocol for TJ08, significantly reducing the reaction time compared to conventional methods. []

N-(1-benzyl-1H-imidazol-2-yl)amide derivatives

  • Compound Description: These derivatives, particularly the one bearing an isonipecotic acid moiety (9g), exhibit promising melanocortin 1 receptor (MC1R) agonistic activity and metabolic stability. [] These findings suggest their potential as orally available small molecule MC1R agonists for treating conditions like erythroblastic protoporphyria (EPP). []

Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate

  • Compound Description: This benzimidazole derivative exhibits a T-shaped structure with specific dihedral angles between its phenyl, methoxyphenyl, and imidazole rings. [] The crystal structure analysis reveals weak C—H⋯O hydrogen bonds that link the molecules into chains. []

1-Benzyl-2-(2,6-dichloroanilinomethyl)-1H-benzimidazole

  • Compound Description: This compound is structurally characterized by a planar benzimidazole ring and a specific dihedral angle between the benzimidazole and the benzyl substituent. [] The crystal structure is primarily stabilized by C-H...N intermolecular hydrogen bonds. []

Methyl 1-benzyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate

  • Compound Description: This benzimidazole derivative exhibits a sheet-like structure in its crystal form, primarily stabilized by a combination of C-H...π(arene) hydrogen bonds and aromatic π-π stacking interactions. []

1-{3-or 4-[bis(1H-indol-3-yl)methyl]benzyl}-2-{3-or 4-[bis(1H-indol-3-yl)methyl]phenyl}-1H-benzimidazole derivatives

  • Compound Description: This series of compounds represents a novel azaheterocyclic hybrid scaffold with potential biological activity. [] The synthesis involves a two-consecutive ABB-type 3CR design under microwave irradiation, highlighting the efficiency of this method. []

1-Benzyl-2-(thiophen-2-yl)-1H-benzimidazole

  • Compound Description: This compound's crystal structure is characterized by a planar benzimidazole ring and specific dihedral angles between the benzimidazole and the thiophene and benzyl rings. [] Intermolecular C—H⋯N and C—H⋯π contacts stabilize the crystal structure. []

1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole

  • Compound Description: This compound is synthesized by reacting 2-(2-hydroxyphenyl)benzimidazole with chloromethylbenzene. [] The bulky benzyl substituents result in a non-coplanar arrangement of the phenolate and benzimidazole rings, contributing to its weak photoluminescence. []

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole

  • Compound Description: This imidazoline derivative is synthesized via a modified procedure using N-benzylethylenediamine and thiophene-2-carbaldehyde in the presence of N-bromosuccinimide. [] The compound highlights the versatility of imidazolines as a class, serving as ligands for imidazoline receptors, chiral ligands in metal catalysis, and synthetic intermediates. []

1H-Benzimidazol-2-yl hydrazones

  • Compound Description: This series of compounds, featuring various hydroxy and methoxy phenyl moieties, exhibits tubulin polymerization modulation, cytotoxicity against cancer cell lines, and antioxidant activities. [, ] Notably, trimethoxy-substituted derivative 1i and positional isomers 1j and 1k demonstrate promising anticancer activity comparable to podophyllotoxin. [] Some derivatives, like 1l and 1b-e, exhibit high radical scavenging capabilities. []

2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)

  • Compound Description: ABT-888 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor currently undergoing human phase I clinical trials for cancer treatment. [, , , ] This compound exhibits excellent PARP enzyme potency, single-digit nanomolar cellular potency, good aqueous solubility, oral bioavailability, and promising in vivo efficacy in preclinical cancer models. []

[1-benzyl-4-(pyridin-2-yl-κN)-1H-1,2,3-triazole-κN3]dichloridobis(dimethyl sulfoxide-κS)ruthenium(II)

  • Compound Description: This ruthenium(II) complex exists as two isomers and is synthesized by reacting [RuCl2(DMSO)4] with 1-benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole. [] The research likely focuses on the synthesis, characterization, and potential applications of these ruthenium complexes.

1-(2,3,4,5,6-Pentamethylbenzyl)-2-(pyridin-2-yl)-1H-benzimidazole

  • Compound Description: This compound is structurally characterized by a planar benzimidazole ring system and specific dihedral angles between the benzimidazole, pyridine, and benzene rings. [] The crystal structure reveals weak C—H⋯π interactions that contribute to the molecular packing. []

5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

  • Compound Description: This omeprazole derivative exhibits a specific dihedral angle between its benzimidazole and pyridine rings. [] C—H⋯O hydrogen bonds and offset π–π interactions involving benzimidazole rings stabilize its crystal structure. []

2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)-1H-benzimidazole

  • Compound Description: This compound's synthesis involves reacting N-methyl-O-phenylene-diamine with 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid using phosphorus oxychloride. [] The compound is then crystallized using non-aqueous organic solvents. []

1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

  • Compound Description: This compound serves as a ligand (L) in the synthesis of a mononuclear copper(II) complex, [Cu(L)(Cl)]Cl. [] This complex exhibits higher antimicrobial activity compared to the free ligand. []

Ethyl 2-methyl-1-(4-phenylthiazol-2-yl)-1H-benzimidazole-6-carboxylate

  • Compound Description: This benzimidazole derivative is synthesized through a multi-step reaction involving ethyl 4-acetamido-3-thioureidobenzoate and 2-bromo-1-phenylethanone. [] Its crystal structure is stabilized by C—H⋯O hydrogen bonding and π–π stacking interactions. []

(R)-1-ethyl-3-[5-[2-(1-hydroxy-1-methylethyl)pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1H-benzimidazol-2-yl]urea

  • Compound Description: This compound acts as a bacterial gyrase and/or topoisomerase IV inhibitor. [] Research focuses on its various solid forms, including crystalline and amorphous forms, and their application in treating bacterial infections. []

2-pyridin-2-yl-1H-benzimidazole

  • Compound Description: This compound acts as a colorimetric reagent for cobalt(II) ions. [] It forms a stable green complex with cobalt(II) under specific conditions, allowing for the spectrophotometric determination of cobalt in various samples. []

4-amino-5-fluorine-3-[6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-yl]-1H-quinoline-2-one

  • Compound Description: This compound, when in salt form with lactic acid, demonstrates potential for treating cancer. [] This invention focuses on a specific crystalline hydrate of this salt, its composition, and its use in pharmaceutical formulations for cancer treatment. []

6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives

  • Compound Description: These derivatives exhibit dual inhibitory activity against recombinant HIV-1 integrase and ribonuclease H. [, ] Their development stems from identifying a lead compound active against HIV-1 replication and targeting RNase H in vitro. [] These compounds demonstrate the potential of this chemical class for developing novel anti-HIV agents. []

4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole

  • Compound Description: This synthesized imidazole derivative is characterized using FTIR, 1H NMR, 13C NMR, and ESI-Mass spectral studies. [] It is investigated for its anticancer activity against human liver cancer cell lines (HepG2) due to the imidazole scaffold's potential in developing anticancer agents. []

Properties

Product Name

2-[1-Benzylbenzimidazol-2-yl]oxolane

IUPAC Name

1-benzyl-2-(oxolan-2-yl)benzimidazole

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H18N2O/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-18(20)17-11-6-12-21-17/h1-5,7-10,17H,6,11-13H2

InChI Key

ARJRVNGLTCECOM-UHFFFAOYSA-N

SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.